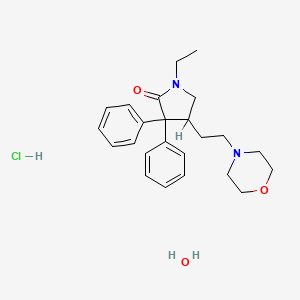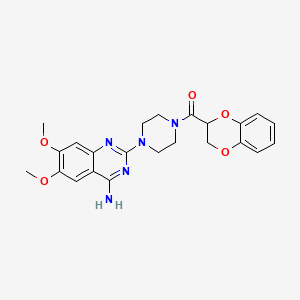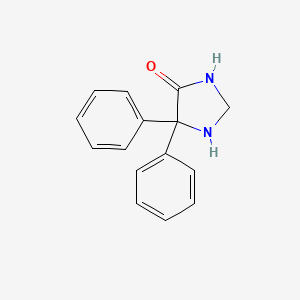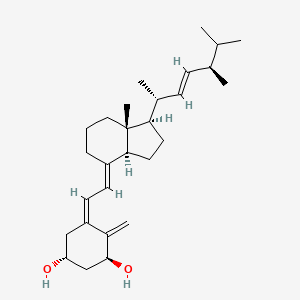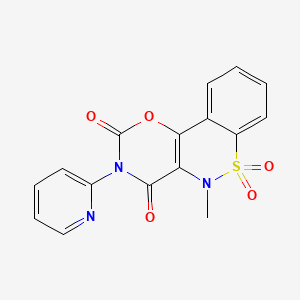
Droxicam
Übersicht
Beschreibung
Droxicam is a non-steroidal anti-inflammatory drug belonging to the oxicam class. It is a prodrug of Piroxicam and is used to reduce pain and inflammation in musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis . This compound is known for its anti-inflammatory, antirheumatic, analgesic, and antipyretic properties .
Wissenschaftliche Forschungsanwendungen
Droxicam has several scientific research applications, including:
Wirkmechanismus
Droxicam entfaltet seine Wirkung durch Hemmung der Synthese von Prostaglandinen durch die Hemmung von Cyclooxygenase-Enzymen . Es wird durch Hydrolyse der Estergruppe im Darm in seine aktive Form, Piroxicam, umgewandelt . Die Hemmung der Prostaglandinsynthese führt zu einer Reduzierung von Entzündungen, Schmerzen und Fieber .
Biochemische Analyse
Biochemical Properties
Droxicam interacts with key enzymes and proteins in the body to exert its therapeutic effects. It inhibits the synthesis of prostaglandins by cyclooxygenase enzymes . This interaction reduces inflammation and pain in the body.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It produces anti-inflammatory, antirheumatic, analgesic, and antipyretic effects similar to Piroxicam . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is converted to Piroxicam via hydrolysis of the ester group in the intestine . This conversion allows this compound to inhibit the synthesis of prostaglandins by cyclooxygenase enzymes , affecting gene expression and causing changes in cellular function.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is converted to Piroxicam via ester hydrolysis . This metabolic process involves enzymes and cofactors, and it may also affect metabolic flux or metabolite levels.
Vorbereitungsmethoden
Droxicam kann durch die Reaktion von Phenylpyridin-2-ylcarbamát mit einer heterocyclischen Verbindung synthetisiert werden. Beim Erhitzen zerfällt Phenylpyridin-2-ylcarbamát zu 2-Isocyanatopyridin, das dann mit der heterocyclischen Verbindung zu this compound reagiert . Industrielle Produktionsmethoden umfassen typischerweise die Hydrolyse der Estergruppe im Darm, um this compound in seine aktive Form, Piroxicam, umzuwandeln .
Analyse Chemischer Reaktionen
Droxicam unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Hydrolyse: This compound wird durch Hydrolyse der Estergruppe im Darm zu Piroxicam umgewandelt.
Hemmung der Prostaglandinsynthese: This compound hemmt die Synthese von Prostaglandinen durch Cyclooxygenase-Enzyme.
Oxidation und Reduktion:
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Vergleich Mit ähnlichen Verbindungen
Droxicam ähnelt anderen nicht-steroidalen Antirheumatika der Oxicam-Klasse, wie Piroxicam, Isoxicam und Phenylbutazon . This compound ist insofern einzigartig, als es ein Prodrug von Piroxicam ist, was eine verzögerte Absorptionskinetik und möglicherweise reduzierte gastrointestinale Nebenwirkungen ermöglicht . Im Vergleich zu Isoxicam und Phenylbutazon hat this compound in verschiedenen Studien eine höhere entzündungshemmende und analgetische Wirkung gezeigt .
Ähnliche Verbindungen
- Piroxicam
- Isoxicam
- Phenylbutazon
Eigenschaften
IUPAC Name |
5-methyl-6,6-dioxo-3-pyridin-2-yl-[1,3]oxazino[5,6-c][1,2]benzothiazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c1-18-13-14(10-6-2-3-7-11(10)25(18,22)23)24-16(21)19(15(13)20)12-8-4-5-9-17-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHFRZLKGRKFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3S1(=O)=O)OC(=O)N(C2=O)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238035 | |
| Record name | Droxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Droxicam is converted to [DB00554] via hydrolysis of the ester group in the intestine. Droxicam administration inhibits the synthesis of prostaglandins by cyclooxygenase enzymes. | |
| Record name | Droxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09215 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
90101-16-9 | |
| Record name | Droxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Droxicam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090101169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Droxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09215 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Droxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DROXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F24ADO1E2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Droxicam?
A1: this compound itself is a prodrug that is rapidly metabolized into Piroxicam in the gastrointestinal tract []. Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins [, , ].
Q2: How does this compound affect prostaglandin synthesis?
A2: While this compound itself does not directly interact with prostaglandin synthesis, its active metabolite, Piroxicam, inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins [, ].
Q3: Does this compound affect platelet aggregation?
A3: In canine models, this compound demonstrates a significant inhibitory effect on ex vivo platelet aggregation induced by arachidonic acid. This effect is likely due to the inhibition of thromboxane A2 synthesis, a potent platelet aggregator, downstream of COX activity [].
Q4: What is the role of neutrophils in this compound's effects on the gastric mucosa?
A4: Studies in rats indicate that neutrophil infiltration, as measured by myeloperoxidase activity, plays a significant role in the development of gastric mucosal injury induced by this compound and Piroxicam [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C15H10N2O5S, and its molecular weight is 330.3 g/mol [].
Q6: What is the spatial conformation of this compound?
A6: X-ray crystallography studies reveal that the three-ring fused system of this compound exhibits an almost planar conformation, with the thiazine ring adopting a half-chair conformation. The pyridine ring is positioned nearly perpendicular to the oxazine ring [].
Q7: What is the metabolic pathway of this compound in the body?
A7: this compound is rapidly hydrolyzed into its active metabolite Piroxicam in the gastrointestinal tract following oral administration. Therefore, unchanged this compound is not detected in plasma [, ].
Q8: Does gastric emptying rate influence this compound pharmacokinetics?
A8: While experimentally modifying gastric emptying with agents like metoclopramide and propantheline affects the rate of this compound absorption (Tmax), it does not significantly impact the overall bioavailability of the drug [].
Q9: Do antacids or H2 receptor antagonists like Ranitidine influence this compound pharmacokinetics?
A9: Studies in healthy volunteers indicate that the co-administration of antacids or Ranitidine does not significantly affect the absorption or pharmacokinetic disposition of a single dose of this compound [].
Q10: Does age have a significant impact on this compound pharmacokinetics?
A10: Pharmacokinetic studies in elderly healthy volunteers suggest that age has minimal influence on the absorption, distribution, and elimination of this compound [].
Q11: What conditions has this compound been studied for in clinical trials?
A11: this compound has been investigated in clinical trials for its efficacy and safety in treating inflammatory conditions like osteoarthritis (coxarthrosis and gonarthrosis) and rheumatoid arthritis [, , , ].
Q12: How does the efficacy of this compound compare to other NSAIDs?
A12: Clinical trials indicate that this compound demonstrates comparable efficacy to established NSAIDs like Diclofenac, Indomethacin, and Piroxicam in relieving pain and improving joint function in patients with osteoarthritis and rheumatoid arthritis [, , , ].
Q13: Are there specific concerns regarding this compound and liver toxicity?
A13: this compound has been linked to cases of cholestatic hepatitis in post-marketing surveillance and case reports [, , , , ]. While rare, these events highlight the importance of careful monitoring of liver function in patients taking this compound, particularly during the initial phases of treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


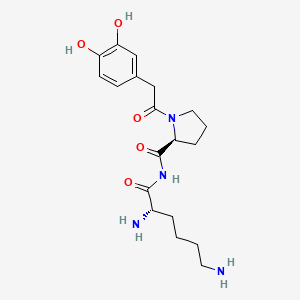
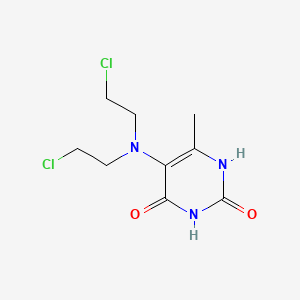

![[(7R)-4-(4-Amino-5-methylthieno[2,3-d]pyrimidin-2-yl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][2-(2H-1,2,3-triazol-2-yl)phenyl]-methanone](/img/structure/B1670887.png)
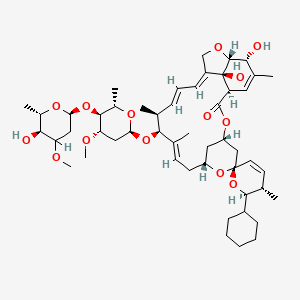

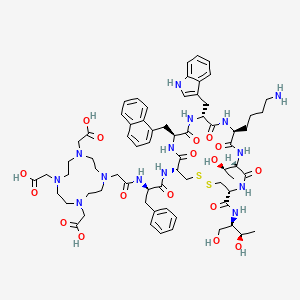
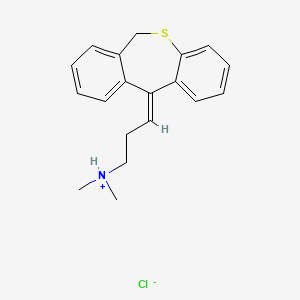
![[7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone](/img/structure/B1670895.png)
